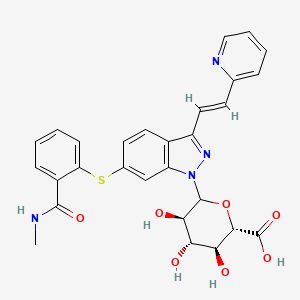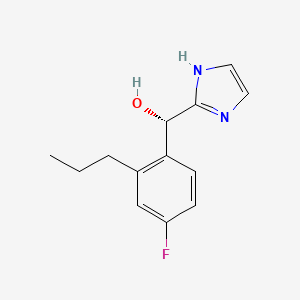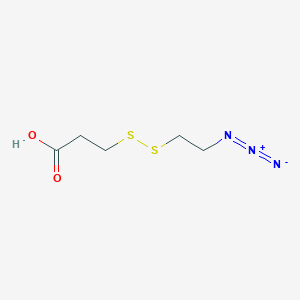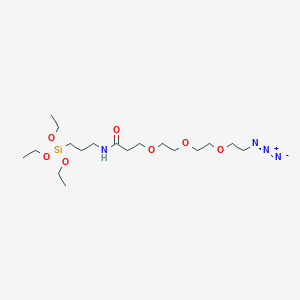
BDP TMR maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TMR is a bright borondipyrromethene fluorophore for the TAMRA channel. This maleimide derivative is suitable for conjuction with thiol groups as e.g. in protein side chains.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
BDP TMR maleimide, identified in scientific literature as part of the maleimide family, is utilized in polymer chemistry. Research has explored its role in polyreaction as a new monomer. The molar volumes and viscosities of mixtures involving N-[(4-bromo-3,5-difluorine)phenyl] maleimide (BDPM) have been examined, revealing its potential for developing materials with specific physical properties (Li, Li, & Chen, 2017). Similarly, the kinetical study of radical copolymerization of N-(4-bromo-3,5-difluorophenyl) Maleimide with styrene, including the thermal stability of the obtained copolymer, indicates its significance in synthesizing novel polymeric materials (Yanxun, Congcong, Chen, Gao, & Lv, 2017).
Biomedical Research and Bioconjugation
In the realm of biomedical research, maleimides, including BDP TMR maleimide, have been employed for fluorescent labeling of proteomic samples. This application is crucial in proteomic research, as it enables the covalent derivatization of proteins with fluorescent dyes, aiding in their identification and analysis (Tyagarajan, Pretzer, & Wiktorowicz, 2003). Additionally, maleimide cross-linked bioactive polyethylene glycol (PEG) hydrogels demonstrate improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery, showcasing the utility of maleimides in regenerative medicine (Phelps et al., 2012).
Sensing and Diagnostic Applications
Maleimide-based compounds are increasingly important in developing diagnostic tools and sensing systems. For example, Thiomaleimide functionalization has been used for the selective biological fluorescence detection of peroxynitrite in HeLa and RAW 264.7 cells, underscoring its potential in medical diagnostics and research (Yudhistira et al., 2017). Moreover, a study on highly efficient and photostable photosensitizers based on BODIPY chromophore suggests its applications in studying oxidative stress or photodynamic therapy, where maleimide derivatives play a key role (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Electronics and Optoelectronics
Research indicates the use of BDP TMR maleimide derivatives in electronics and optoelectronics. Studies on light-induced electron transfer and energy transfer processes in a flexible BODIPY-C60 dyad demonstrate the potential of maleimide derivatives in organic electronics, particularly in developing materials with specific photo-physical properties (Tran et al., 2020).
Eigenschaften
Produktname |
BDP TMR maleimide |
|---|---|
IUPAC-Name |
2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)





